4-fluoro-N-(3,4,5-trimethoxyphenyl)benzamide
Overview
Description
4-fluoro-N-(3,4,5-trimethoxyphenyl)benzamide is a useful research compound. Its molecular formula is C16H16FNO4 and its molecular weight is 305.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.10633615 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Alzheimer's Disease Research
4-fluoro-N-(3,4,5-trimethoxyphenyl)benzamide has been utilized as a molecular imaging probe in Alzheimer's disease research. A study by (Kepe et al., 2006) used this compound in conjunction with positron emission tomography (PET) to quantify serotonin 1A (5-HT(1A)) receptor densities in the brains of Alzheimer's disease patients. The study found significant decreases in receptor densities in both hippocampi and raphe nuclei of Alzheimer's patients compared to controls.
Medicinal Chemistry and Synthesis
In the field of medicinal chemistry, this compound plays a role in the development of synthetic methodologies. For example, (Wang, Mei, & Yu, 2009) reported the use of this compound in Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines, highlighting its versatility in organic synthesis.
Cancer Research
A study by (Saito et al., 1999) explored the use of synthetic benzamide derivatives, including this compound, as histone deacetylase inhibitors. These compounds showed marked in vivo antitumor activity against various human tumors, suggesting their potential as chemotherapeutic agents.
Antimicrobial Research
The compound's derivatives have been synthesized and evaluated for antimicrobial activity. For instance, (Limban, Marutescu, & Chifiriuc, 2011) synthesized acylthioureas derivatives and tested them for interactions with bacterial cells, demonstrating their potential as novel anti-microbial agents with antibiofilm properties.
Analytical Chemistry
In analytical chemistry, this compound has been used in studies to understand chemical properties and interactions. For example, (Chen et al., 2018) developed a method using high performance liquid chromatography coupled with tandem mass spectrometry to study the metabolism of fluorinated histone deacetylase inhibitors in biosystems.
Crystallography
The compound has also been studied for its crystalline properties. (Chopra & Row, 2005) analyzed the dimorphic behavior of 4-fluoro-N-(2-fluorophenyl) benzamide, demonstrating the cooperative interplay of strong hydrogen bonds and weak intermolecular interactions in its crystal structure.
Properties
IUPAC Name |
4-fluoro-N-(3,4,5-trimethoxyphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO4/c1-20-13-8-12(9-14(21-2)15(13)22-3)18-16(19)10-4-6-11(17)7-5-10/h4-9H,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFKAPQRQRXNKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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